1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole
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Overview
Description
1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole is a compound of significant interest in the field of chemistry due to its unique structure and properties. This compound is part of the N-heterocyclic carbene (NHC) family, which are known for their stability and versatility in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole is the palladium acetate . This compound is used with palladium acetate to generate an N-heterocyclic carbene catalyst .
Mode of Action
The compound interacts with its target by acting as a ligand . It forms a complex with palladium acetate, which then acts as a catalyst in various organic transformations .
Biochemical Pathways
The compound affects the carbonylative cross-coupling of pyridyl halides with aryl boronic acids . This reaction is part of the broader class of cross-coupling reactions , which are fundamental in organic synthesis .
Pharmacokinetics
Itssolubility in common organic solvents such as dichloromethane, chloroform, and acetone suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the efficient synthesis of 3-iodo-2-acyl benzofurans . This is achieved through a [1,2]-iodine shift and a C-O ring-closure step, followed by a C-C bond-formation process .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent. Its excellent thermal stability allows it to withstand high temperatures without decomposition or degradation, making it suitable for use in thermal processes and reactions .
Preparation Methods
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole typically involves the reaction of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride with a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other groups using nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazole derivatives .
Scientific Research Applications
1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole can be compared with other similar compounds such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is a precursor in the synthesis of the difluoro derivative and is widely used as an NHC ligand.
1,3-Bis(2,6-diisopropylphenyl)-2-trichloromethylimidazolidine: Known for its catalytic activity in organic transformations.
1,3-Bis(2,6-diisopropylphenyl)-2-(trimethylstannyl)-2,3-dihydro-1H-1,3,2-diazaborole: Utilized in the synthesis of novel low-valent and low-coordinate main-group compounds.
The uniqueness of this compound lies in its difluoro substitution, which imparts distinct electronic properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2,2-difluoroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)30-15-16-31(27(30,28)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXXWTOSPDVNSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2(F)F)C3=C(C=CC=C3C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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